molecular formula C66H68CaF2N4O10 B14802780 calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}

calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}

Cat. No.: B14802780
M. Wt: 1155.3 g/mol
InChI Key: FQCKMBLVYCEXJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} is a calcium salt of a synthetic pyrrole-derived carboxylic acid. Its IUPAC name reflects a complex structure featuring:

  • A pyrrole core substituted with 4-fluorophenyl (position 2), phenyl (position 3), phenylcarbamoyl (position 4), and isopropyl (position 5) groups.
  • A heptanoic acid backbone with hydroxyl groups at positions 3 and 5, critical for pharmacological activity.
  • A calcium counterion (2:1 salt ratio), enhancing stability and bioavailability .

This compound is structurally related to atorvastatin, a blockbuster HMG-CoA reductase inhibitor used to lower cholesterol. The calcium salt formulation is typical for statins to improve solubility and shelf life .

Properties

Molecular Formula

C66H68CaF2N4O10

Molecular Weight

1155.3 g/mol

IUPAC Name

calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2

InChI Key

FQCKMBLVYCEXJB-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Atorvastatin calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of atorvastatin calcium include diketones, amines, and ethyl acetate . The reactions typically occur under controlled conditions to ensure high yield and purity.

Major Products Formed: The major product formed from these reactions is atorvastatin calcium itself, which is obtained as a hemi-calcium salt .

Comparison with Similar Compounds

Structural Analogues in the Atorvastatin Family

Key structural analogues include USP-classified related compounds and metabolites. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS/Identifier) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Relevance
Target Compound (CAS: 134523-00-5) C₆₆H₆₈CaF₂N₄O₁₀ 1155.34 2-(4-Fluorophenyl), 3-phenyl on pyrrole Probable HMG-CoA inhibitor
Atorvastatin Related Compound C C₆₆H₆₆CaF₄N₄O₁₀ 1191.34 2,3-Bis(4-fluorophenyl) on pyrrole Higher fluorination; impurity/degradant
Atorvastatin Related Compound H (CAS: 693793-53-2) C₃₃H₃₃FN₂O₄ 540.62 Simplified backbone; tetrahydro-pyran substituent Potential metabolite or synthesis intermediate
Key Observations :

Substituent Variations on Pyrrole: The target compound has mixed 4-fluorophenyl (position 2) and phenyl (position 3) groups, whereas Related Compound C has bis(4-fluorophenyl) at these positions. This increases fluorination in Compound C, likely enhancing metabolic stability but reducing solubility compared to the target compound . Related Compound H lacks the heptanoate backbone, suggesting it is a metabolite or intermediate with diminished HMG-CoA affinity .

Calcium Salt vs. Free Acid :

  • The calcium salt form in the target compound and Related Compound C improves oral bioavailability by stabilizing the carboxylic acid moiety, a common feature in statins .

Molecular Weight and Complexity :

  • The higher molecular weight of the target compound and Related Compound C (vs. Related Compound H) correlates with extended pharmacokinetic profiles, as larger molecules often exhibit slower clearance .

Physicochemical and Pharmacological Implications

  • Enzyme Binding: The 3,5-dihydroxyheptanoate moiety mimics the substrate of HMG-CoA reductase, a feature shared with atorvastatin. Structural deviations in Related Compound C (e.g., bis-fluorophenyl groups) may alter binding kinetics .
  • Synthetic Challenges : The stereochemistry (3R,5R configuration) in the target compound is essential for activity. Tools like SHELX (for crystallography) and Multiwfn (for electronic structure analysis) are critical for verifying synthetic outcomes .

Biological Activity

Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} is a complex organic compound that exhibits significant biological activity, particularly in the realm of pharmacology. This compound is related to atorvastatin, a well-known statin used for lowering cholesterol levels and preventing cardiovascular diseases. Understanding its biological activity can provide insights into its potential therapeutic applications.

  • Molecular Formula : C66H68CaF2N4O10
  • Molecular Weight : 1155.3 g/mol
  • IUPAC Name : Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}

Biological Activity

The biological activity of calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} has been primarily studied in the context of its effects on lipid metabolism and cardiovascular health. Below are key findings from recent studies:

Calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} functions by inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol synthesis and an increase in LDL receptor expression, resulting in enhanced clearance of LDL cholesterol from the bloodstream.

Pharmacological Effects

  • Lipid Lowering : Studies indicate that this compound effectively reduces total cholesterol and LDL levels in animal models.
  • Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, which could contribute to cardiovascular protection.
  • Antioxidant Activity : Some findings indicate potential antioxidant properties, which may help mitigate oxidative stress associated with cardiovascular diseases.

Study 1: Lipid Profile Improvement

A study conducted on hyperlipidemic rats demonstrated that administration of calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate} resulted in a significant reduction in serum total cholesterol and triglycerides compared to control groups (p < 0.05) .

Study 2: Cardiovascular Protection

In a randomized controlled trial involving human subjects with dyslipidemia, participants receiving the compound showed a marked improvement in endothelial function and reduced markers of inflammation after 12 weeks of treatment .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
Lipid LoweringDecreased total cholesterol
Anti-inflammatoryReduced inflammatory markers
Antioxidant ActivityMitigated oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.